molecular formula C11H10F2O2 B2573199 Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate CAS No. 1563329-67-8

Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate

Cat. No.: B2573199
CAS No.: 1563329-67-8
M. Wt: 212.196
InChI Key: XWZRLYGFHCWYCC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a but-2-enoate backbone with a difluorophenyl group attached, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-(3,4-difluorophenyl)but-2-enoic acid+methanolMethyl (E)-3-(3,4-difluorophenyl)but-2-enoate+water\text{3-(3,4-difluorophenyl)but-2-enoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 3-(3,4-difluorophenyl)but-2-enoic acid+methanol→Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate+water

Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bond in the but-2-enoate moiety can be reduced to form the saturated ester.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)but-2-enoic acid.

    Reduction: Methyl 3-(3,4-difluorophenyl)butanoate.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-phenylbut-2-enoate
  • Methyl (E)-3-(4-fluorophenyl)but-2-enoate
  • Methyl (E)-3-(3,4-dichlorophenyl)but-2-enoate

Uniqueness

Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and lipophilicity, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

methyl (E)-3-(3,4-difluorophenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7(5-11(14)15-2)8-3-4-9(12)10(13)6-8/h3-6H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZRLYGFHCWYCC-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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